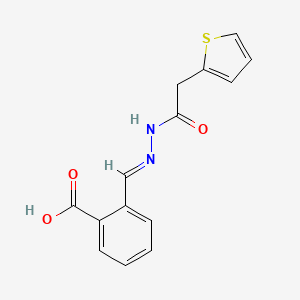![molecular formula C14H14N2O4 B11678430 N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11678430.png)
N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1E)-1-(4-hidroxi-3-metoxifenil)etilidén]furan-2-carbohidrazida es un compuesto químico conocido por su estructura única y aplicaciones potenciales en varios campos científicos. Este compuesto presenta un anillo de furano unido a un grupo carbohidrazida, con un grupo fenil sustituido con hidroxi y metoxi. Su fórmula molecular es C14H14N2O4 y tiene un peso molecular de 274,27 g/mol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-[(1E)-1-(4-hidroxi-3-metoxifenil)etilidén]furan-2-carbohidrazida normalmente implica la reacción de condensación entre 4-hidroxi-3-metoxiacetofenona y furan-2-carbohidrazida. La reacción se lleva a cabo en un disolvente de etanol en condiciones de reflujo . La mezcla de reacción se calienta a unos 70 °C durante 2 horas, seguida de un enfriamiento a 4 °C para permitir la formación de cristales .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, el disolvente y el tiempo de reacción, para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-[(1E)-1-(4-hidroxi-3-metoxifenil)etilidén]furan-2-carbohidrazida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo fenólico se puede oxidar para formar quinonas.
Reducción: El grupo carbonilo en la parte de carbohidrazida se puede reducir para formar alcoholes.
Sustitución: El grupo metoxi se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.
Sustitución: Reactivos como halógenos (p. ej., bromo) o nucleófilos (p. ej., aminas) se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Alcoholes y derivados reducidos.
Sustitución: Diversos derivados fenil sustituidos.
Aplicaciones en investigación científica
N’-[(1E)-1-(4-hidroxi-3-metoxifenil)etilidén]furan-2-carbohidrazida tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigada por sus posibles actividades biológicas, como propiedades antimicrobianas y antioxidantes.
Medicina: Explorada por sus posibles efectos terapéuticos, que incluyen actividades antiinflamatorias y anticancerígenas.
Industria: Utilizada en el desarrollo de nuevos materiales y procesos químicos.
Aplicaciones Científicas De Investigación
N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
El mecanismo de acción de N’-[(1E)-1-(4-hidroxi-3-metoxifenil)etilidén]furan-2-carbohidrazida implica su interacción con varios objetivos moleculares y vías. El grupo hidroxilo fenólico del compuesto puede participar en enlaces de hidrógeno y reacciones redox, mientras que la parte de carbohidrazida puede interactuar con enzimas y proteínas. Estas interacciones pueden modular las vías biológicas, lo que lleva a los efectos observados del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
1-(4-Hidroxi-3-metoxifenil)metanodiol: Comparte el grupo fenil sustituido con hidroxi y metoxi pero carece de las partes de furano y carbohidrazida.
4-((1E)-3-Hidroxi-1-propenil)-2-metoxifenol: Contiene un grupo fenil similar pero difiere en el resto de la estructura.
4-Hidroxi-3-metoxifenilacetonitrilo: Grupo fenil similar pero con un grupo nitrilo en lugar de las partes de furano y carbohidrazida.
Singularidad
N’-[(1E)-1-(4-hidroxi-3-metoxifenil)etilidén]furan-2-carbohidrazida es única debido a su combinación de un anillo de furano, un grupo carbohidrazida y un grupo fenil sustituido con hidroxi y metoxi
Propiedades
Fórmula molecular |
C14H14N2O4 |
|---|---|
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C14H14N2O4/c1-9(10-5-6-11(17)13(8-10)19-2)15-16-14(18)12-4-3-7-20-12/h3-8,17H,1-2H3,(H,16,18)/b15-9+ |
Clave InChI |
ZDXBCYMNLVVXQQ-OQLLNIDSSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC=CO1)/C2=CC(=C(C=C2)O)OC |
SMILES canónico |
CC(=NNC(=O)C1=CC=CO1)C2=CC(=C(C=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11678348.png)
![(5Z)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678356.png)
![Acetic acid, 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio]-](/img/structure/B11678357.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678361.png)
![6-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)hexanamide](/img/structure/B11678370.png)
![5-[(2E)-2-(3-methylbenzylidene)hydrazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B11678375.png)
![4-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11678381.png)
![(5E)-3-Ethyl-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678389.png)
![3-chloro-5-(4-chlorophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678397.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-chloro-3-nitrobenzamide](/img/structure/B11678406.png)
![diethyl (2Z)-5-amino-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11678421.png)
![(5Z)-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678425.png)
